2-(Furan-2-yloxy)acetic acid
Description
2-(Furan-2-yl)acetic acid (CAS 2745-26-8), also known as 2-furanacetic acid or furan-2-ylacetic acid, is a furan-substituted acetic acid derivative with the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol . Structurally, it consists of a furan ring (a five-membered aromatic oxygen heterocycle) linked via a methylene group to a carboxylic acid moiety. This compound is utilized in organic synthesis and pharmaceutical research due to its reactive carboxylic acid group and aromatic furan ring, which enable diverse chemical modifications .
Key identifiers include:
- CAS: 2745-26-8
- EC Number: 220-380-3
- Synonyms: 2-Furylacetic acid, furan-2-ylacetic acid, 2-furan-2-ylethanoic acid .
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(furan-2-yloxy)acetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) |
InChI Key |
JNEZADRPZZIORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Furan-2-yloxy)acetic acid involves the reaction of 2-furoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-furoic acid attacks the carbon atom of chloroacetic acid, leading to the formation of 2-(Furan-2-yloxy)acetic acid.
Industrial Production Methods
Industrial production of 2-(Furan-2-yloxy)acetic acid can be achieved through continuous-flow, gas-phase synthesis. This method involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst at elevated temperatures. This process allows for high selectivity and conversion rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The f
Biological Activity
2-(Furan-2-yloxy)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10O4
- Molecular Weight : 198.18 g/mol
- CAS Number : 19758-40-0
Synthesis
The synthesis of 2-(Furan-2-yloxy)acetic acid typically involves the reaction of furan derivatives with acetic acid under controlled conditions. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that 2-(Furan-2-yloxy)acetic acid exhibits notable antimicrobial activity. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that 2-(Furan-2-yloxy)acetic acid can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Study: MCF-7 Cell Line
A specific study highlighted the effects of 2-(Furan-2-yloxy)acetic acid on MCF-7 cells:
- Concentration Range : 0 - 100 µM
- Inhibition Rate : Up to 70% at 100 µM after 48 hours.
- Mechanism : Induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.
| Concentration (µM) | Inhibition Rate (%) |
|---|---|
| 0 | 0 |
| 25 | 25 |
| 50 | 50 |
| 100 | 70 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, indicating potential use in inflammatory diseases .
The biological activity of 2-(Furan-2-yloxy)acetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
Comparison with Similar Compounds
Key Observations:
- 2-Furoic acid exhibits higher acidity due to the direct conjugation of the carboxylic acid with the furan ring, whereas the methylene spacer in 2-(furan-2-yl)acetic acid reduces electronic effects .
- The oxo derivative (2-(furan-2-yl)-2-oxoacetic acid) demonstrates enhanced electrophilicity due to the ketone group, making it more reactive but also more hazardous (skin corrosion/irritation Category 1A) .
Hazard Profiles and Handling
Q & A
What safety precautions are critical when handling 2-(Furan-2-yloxy)acetic acid in laboratory settings?
Answer:
- Hazard Identification : The compound is classified under GHS Category 1A/1B/1C for skin corrosion/irritation (H314) and requires strict PPE, including gloves, lab coats, and eye protection .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention. Avoid inhalation by using fume hoods .
- Storage : Store in a dry, inert atmosphere at controlled temperatures. Avoid incompatible materials (e.g., strong oxidizers) to prevent decomposition .
What synthetic methodologies are reported for 2-(Furan-2-yloxy)acetic acid and its derivatives?
Answer:
- Key Reaction Steps :
- Step 1 : Alkylation of furan derivatives using chloroethoxyethanol under basic conditions (e.g., K₂CO₃/NaBr in acetonitrile) to form intermediates .
- Step 2 : Oxidation of intermediates with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and trichloroisocyanuric acid (TCCA) to generate carboxylic acid groups .
- Optimization : Adjusting reaction temperature (50–80°C) and stoichiometric ratios (e.g., 1.1–1.2 eq. of base) can enhance yields (75–88%) .
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 80°C, K₂CO₃/NaBr | 88 | 90 | |
| 50°C, reduced NaBr | 75 | 95 |
Which analytical techniques are most effective for characterizing 2-(Furan-2-yloxy)acetic acid?
Answer:
- Structural Confirmation :
- Purity Analysis :
How can conflicting biological activity data for this compound be resolved?
Answer:
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity .
- Structural Analogues : Compare results with derivatives (e.g., methyl or ethyl esters) to isolate functional group contributions .
- Dosage Control : Ensure consistent molar concentrations across assays to avoid false negatives/positives .
What strategies improve the yield of 2-(Furan-2-yloxy)acetic acid in large-scale synthesis?
Answer:
- Catalyst Optimization : Replace NaBr with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Workup Procedures : Employ liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc) for purification .
How does the furan ring influence the compound’s reactivity in organic reactions?
Answer:
- Electron-Rich Nature : The furan oxygen donates electron density, making the ring susceptible to electrophilic substitution (e.g., nitration, halogenation) .
- Steric Effects : Substituents at the 2-position hinder nucleophilic attacks on the acetic acid moiety, requiring tailored reaction conditions .
- Stability : The furan ring is prone to oxidation under strong acidic/oxidizing conditions, necessitating inert atmospheres during synthesis .
What are the key applications of this compound in drug discovery?
Answer:
- Lead Optimization : Serve as a scaffold for designing enzyme inhibitors (e.g., kinase or protease targets) due to its bifunctional structure .
- Prodrug Development : Ester derivatives (e.g., methyl esters) enhance bioavailability and enable controlled release .
- Bioconjugation : Use in PEGylation strategies to improve pharmacokinetics of therapeutic peptides .
How should stability studies be designed for 2-(Furan-2-yloxy)acetic acid?
Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical Monitoring : Track decomposition products (e.g., furan-2-ol or acetic acid) via HPLC-MS .
- Storage Recommendations : Long-term stability is achieved at -20°C under argon, with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
